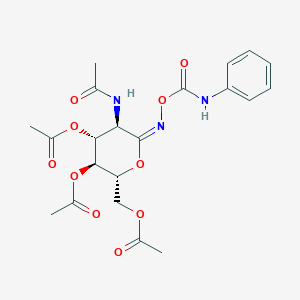

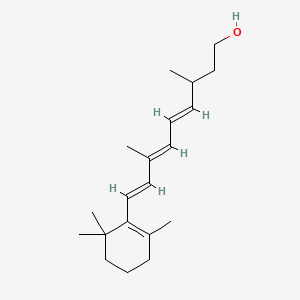

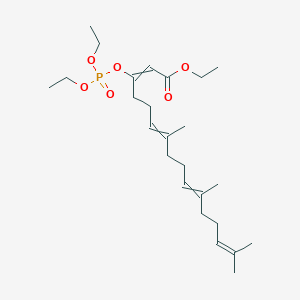

![molecular formula C₂₀H₁₅NO B1140411 9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime CAS No. 88909-82-4](/img/structure/B1140411.png)

9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime (DHPO) is a compound derived from benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH). It has been studied as a potential therapeutic agent for various diseases due to its unique properties.

Aplicaciones Científicas De Investigación

Metabolic Pathways and Carcinogenic Potency

The metabolism of benzo[a]pyrene, a closely related compound, to reactive diol epoxides and their stereoselective formation has been extensively studied. These metabolites, such as the diol-epoxides formed from benzo[a]pyrene, exhibit high reactivity and have been implicated in carcinogenesis due to their ability to form DNA adducts (Yang et al., 1976), (Yang et al., 1977). This pathway's significance lies in its potential to elucidate the mutagenic and carcinogenic processes associated with polycyclic aromatic hydrocarbons (PAHs).

Mechanism of Enzymatic Formation

The enzymatic conversion of benzo[a]pyrene involves specific oxygenation steps leading to the formation of optically active intermediates and diol epoxides. These processes are crucial for understanding the metabolic activation and detoxification pathways of PAHs, including derivatives like "9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime" (Yang et al., 1977).

Binding and Adduct Formation

Studies have shown that benzo[a]pyrene diol epoxides can form adducts with DNA, RNA, and proteins, displaying high stereoselectivity. This interaction is pivotal in understanding the genotoxic effects of PAHs and their metabolites, offering insights into the mechanisms by which these compounds exert their carcinogenic effects (Koreeda et al., 1978).

Mecanismo De Acción

Target of Action

It is a precursor to benzo[a]pyrene derivatives , which are known to interact with various cellular components.

Mode of Action

As a precursor to benzo[a]pyrene derivatives , it may undergo metabolic transformations to form active metabolites that interact with cellular targets.

Biochemical Pathways

Benzo[a]pyrene derivatives are known to be involved in various biochemical processes, including the induction of apoptosis and ferroptosis .

Result of Action

Related compounds such as benzo[a]pyrene derivatives have been shown to induce apoptosis and ferroptosis in cells .

Propiedades

IUPAC Name |

(NE)-N-(9,10-dihydro-8H-benzo[a]pyren-7-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c22-21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1,3-4,7-11,22H,2,5-6H2/b21-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDIHTYSTGYSPA-DYTRJAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(=NO)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)/C(=N/O)/C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

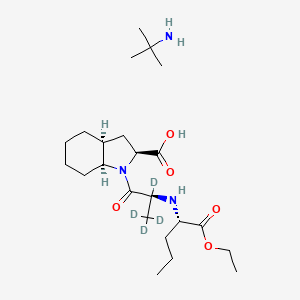

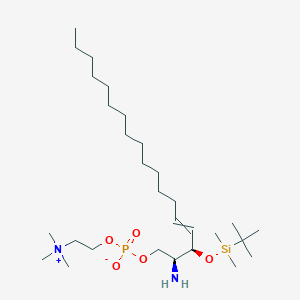

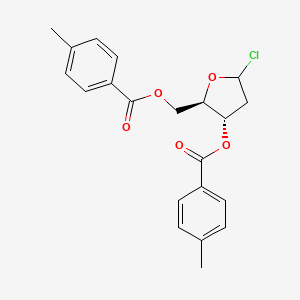

![(3aS,7aS)-2,2,6,6-Tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxole-4,8-diol](/img/structure/B1140339.png)